

A Preclinical Benchmarking Guide: ER Degradar 9 vs. GDC-9545 (Giredestrant)

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Compound of Interest

Compound Name: ER degrader 9

Cat. No.: B15620704

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct estrogen receptor (ER) degraders: **ER degrader 9**, a novel bifunctional molecular glue, and GDC-9545 (Giredestrant), a potent and well-characterized selective estrogen receptor degrader (SERD). While both molecules are designed to target and eliminate the estrogen receptor—a key driver in ER-positive breast cancers—they employ different mechanisms of action. This document summarizes the available preclinical data, outlines experimental methodologies for their evaluation, and visualizes their mechanisms and workflows.

Executive Summary

GDC-9545 is a clinical-stage oral SERD with a robust preclinical and clinical data package demonstrating high potency in ER degradation and tumor growth inhibition. In contrast, **ER degrader 9** is a preclinical candidate described as a bifunctional molecular glue. Publicly available data for **ER degrader 9** is currently limited, restricting a direct, comprehensive quantitative comparison. This guide presents the available data for both compounds to offer a preliminary assessment for research and drug development professionals.

Data Presentation

Table 1: In Vitro Performance Comparison

Parameter	ER Degradar 9	GDC-9545 (Giredestrant)
Mechanism of Action	Bifunctional Molecular Glue	Selective Estrogen Receptor Degradar (SERD)
ER Degradation (DC50)	≤10 nM (in MCF-7 cells)[1]	Data not explicitly reported as DC50, but potent degradation is demonstrated.
ERα Transcriptional Inhibition (IC50)	Data Not Available	0.05 nM[2]
Anti-proliferative Activity (EC50)	Data Not Available	0.4 nM (in MCF-7 cells)[3]

Note: The available data for **ER degrader 9** is limited. Further studies are required for a comprehensive comparison.

Table 2: In Vivo Performance of GDC-9545

Model	Treatment	Outcome
MCF-7 Xenograft	GDC-9545	Induces tumor regressions[4]
ESR1-mutant PDX	GDC-9545 (as a single agent or with a CDK4/6 inhibitor)	Induces tumor regressions[4][5]
HCI-013 PDX Model	GDC-9545	Achieves the same degree of anti-tumor activity as GDC-0927 but at 100-fold lower doses.[6]

Note: In vivo performance data for **ER degrader 9** is not publicly available.

Mechanism of Action

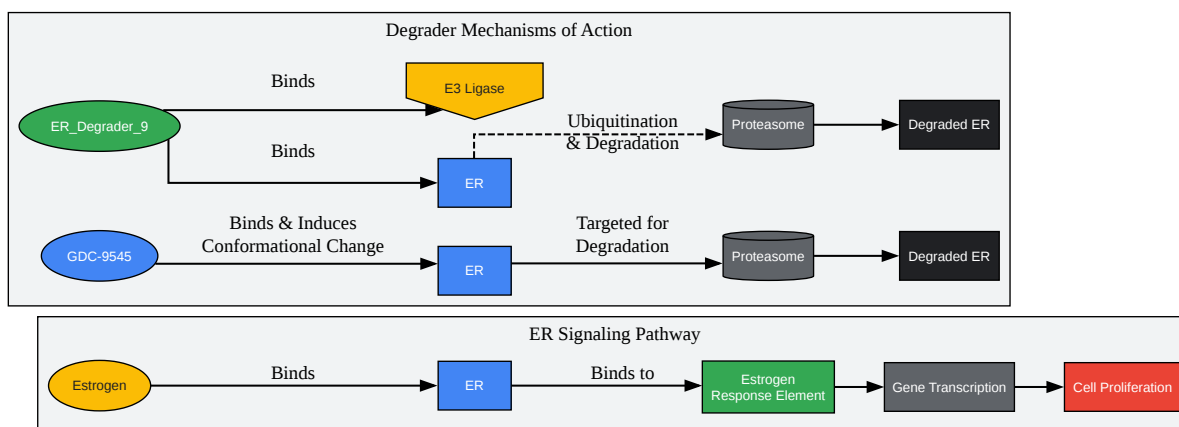
GDC-9545: A Selective Estrogen Receptor Degradar (SERD)

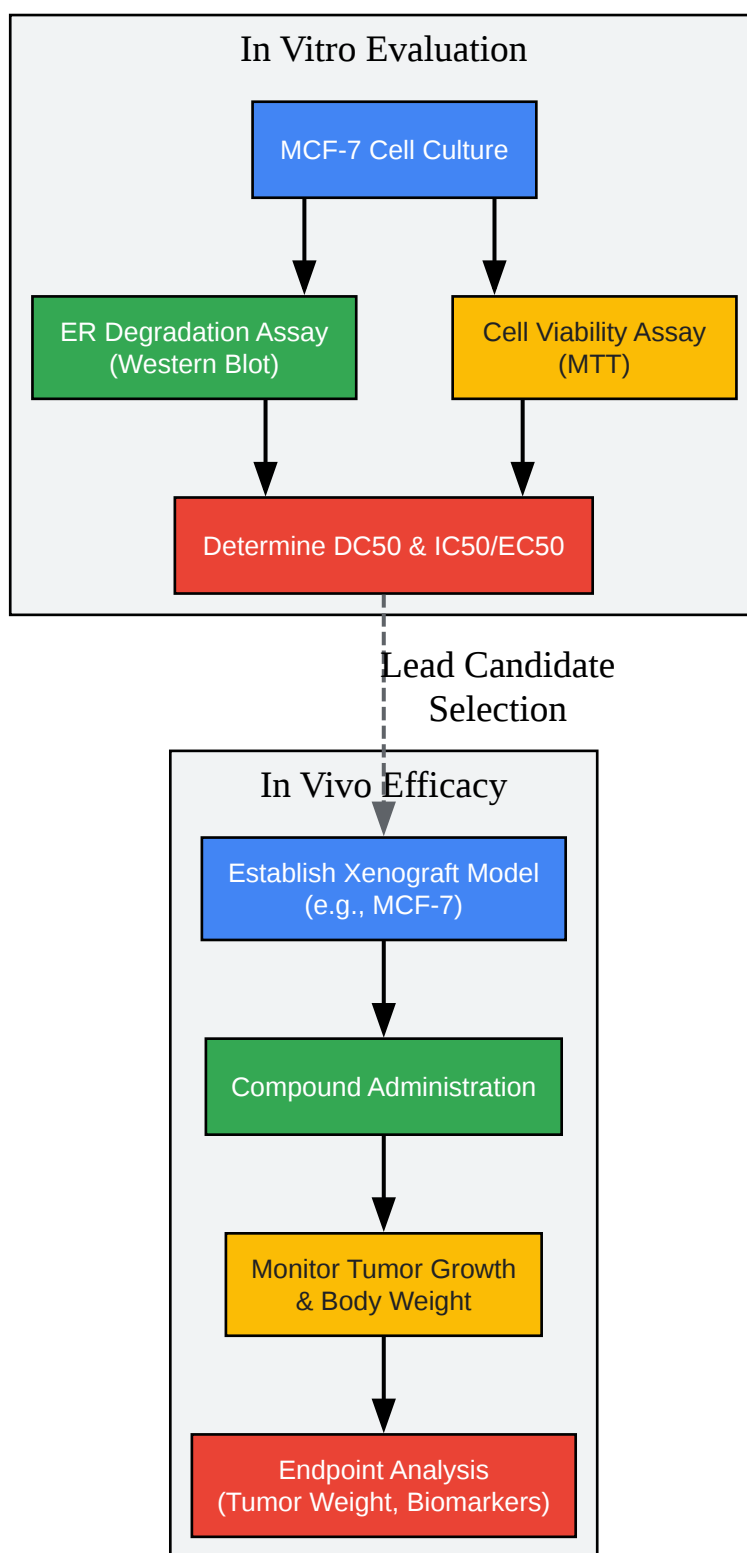
GDC-9545 is a nonsteroidal, orally bioavailable SERD. It competitively binds to the estrogen receptor, inducing a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of antagonism and degradation effectively blocks ER signaling pathways.[3][7]

ER Degradar 9: A Bifunctional Molecular Glue

ER degrader 9 is described as a bifunctional molecular glue.[1] This class of molecules functions by inducing proximity between a target protein (ER) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Unlike traditional PROTACs, which have distinct heads for the target and the E3 ligase connected by a linker, molecular glues often refashion the surface of either the E3 ligase or the target protein to create a new binding interface.

Signaling Pathway and Mechanisms of Action





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